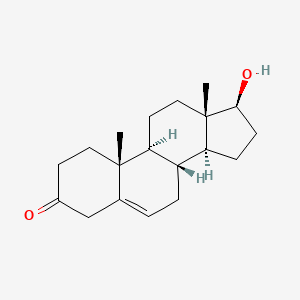
17beta-Hydroxy-5-androsten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-hydroxy-5-androsten-3-one is an androstanoid having a double bond at C-5, an oxo group at C-3 and a hydroxy group with beta-configuration at C-17. It is an androstanoid, a C19-steroid, a 17beta-hydroxy steroid and a 3-oxo-Delta(5)-steroid.
Wissenschaftliche Forschungsanwendungen
Inhibitor Development for Steroidogenic Enzymes
- 17beta-Hydroxy-5-androsten-3-one derivatives have been synthesized for inhibiting type 3 17beta-hydroxysteroid dehydrogenase (17beta-HSD), an enzyme crucial in transforming 4-androstene-3,17-dione into testosterone. Solid-phase synthesis yielded compounds that effectively inhibited this enzyme, with some showing significant potency. These inhibitors are particularly important in addressing conditions related to abnormal androgen levels (Maltais, Luu‐The, & Poirier, 2001).
Anti-Inflammatory Applications
- Compounds derived from 17beta-Hydroxy-5-androsten-3-one have demonstrated anti-inflammatory activities. An androstene steroid isolated from Acacia nilotica showed dose-dependent anti-inflammatory activity against induced edema in mice, suggesting potential applications in treating inflammation-related disorders (Chaubal et al., 2003).
Treatment of Androgen-Sensitive Diseases
- Derivatives of 17beta-Hydroxy-5-androsten-3-one have been explored as potential treatments for androgen-sensitive diseases. Research focused on the synthesis of androsterone derivatives, revealing certain compounds to be potent inhibitors of type 3 17beta-HSD. These findings are significant for the development of treatments for diseases like prostate cancer (Tchédam Ngatcha et al., 2005).
Role in Androgen Biosynthesis in Women
- Studies have indicated the involvement of type 5 17beta-HSD, which can convert 4-androstenedione to testosterone, in the female ovary. This underlines the importance of 17beta-Hydroxy-5-androsten-3-one in androgen biosynthesis in women and its potential implications in female health and hormonal disorders (Luu‐The et al., 2001).
Development of Novel Bisubstrate Inhibitors
- Research has been conducted to create bisubstrate inhibitors targeting type 3 17beta-HSD using a hybrid of 17beta-Hydroxy-5-androsten-3-one and adenosine. These innovative inhibitors aim to lower testosterone levels, offering new avenues for treating conditions linked to excessive androgen production (Bérubé & Poirier, 2006).
Applications in Rheumatoid Arthritis Treatment
- A synthetic derivative of 17beta-Hydroxy-5-androsten-3-one, HE3286, has shown potential in treating rheumatoid arthritis. In rodent models, oral treatment with HE3286 ameliorated symptoms without suppressing the immune system, suggesting its potential as an anti-inflammatory agent (Auci et al., 2010).
Eigenschaften
Produktname |
17beta-Hydroxy-5-androsten-3-one |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-17,21H,4-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
SEDRVEWTPRTLOZ-DYKIIFRCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CCC(=O)C4)C |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-4,4-dimethylpentanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1246495.png)
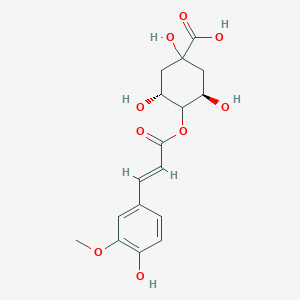
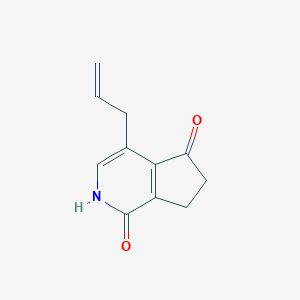


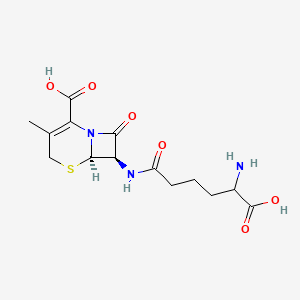
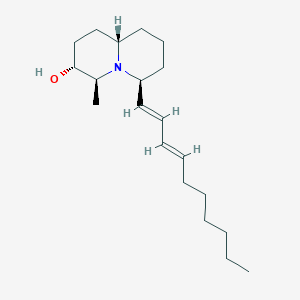
![5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1246511.png)
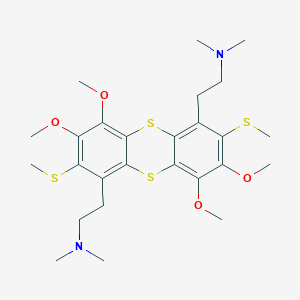
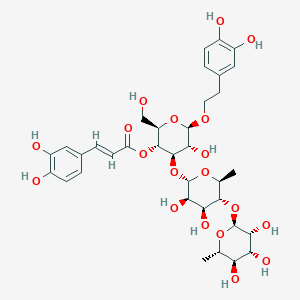


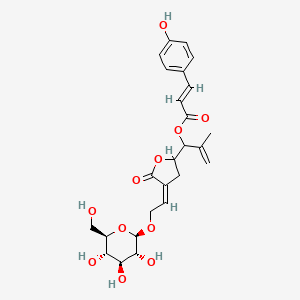
![(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene](/img/structure/B1246518.png)